3-(2,4-Dichlorophenyl)prop-2-en-1-ol 3-(2,4-Dichlorophenyl)prop-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 1504-59-2
VCID: VC0169922
InChI: InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2
SMILES: C1=CC(=C(C=C1Cl)Cl)C=CCO
Molecular Formula: C9H8Cl2O
Molecular Weight: 203.06522

3-(2,4-Dichlorophenyl)prop-2-en-1-ol

CAS No.: 1504-59-2

Cat. No.: VC0169922

Molecular Formula: C9H8Cl2O

Molecular Weight: 203.06522

* For research use only. Not for human or veterinary use.

3-(2,4-Dichlorophenyl)prop-2-en-1-ol - 1504-59-2

Specification

CAS No. 1504-59-2
Molecular Formula C9H8Cl2O
Molecular Weight 203.06522
IUPAC Name 3-(2,4-dichlorophenyl)prop-2-en-1-ol
Standard InChI InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h1-4,6,12H,5H2
SMILES C1=CC(=C(C=C1Cl)Cl)C=CCO

Introduction

Structural Features of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol

Molecular Formula and Structure

The molecular formula of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol is C9H8Cl2OC_9H_8Cl_2O, with a molecular weight of approximately 203.06 g/mol . The structure comprises a phenyl ring substituted with two chlorine atoms at the ortho (2) and para (4) positions. This dichlorophenyl group is attached to a propenyl chain featuring a hydroxyl group at the terminal position.

The compound exhibits an EE-configuration across the double bond in the propenyl chain, which contributes to its stability and reactivity . The presence of electron-withdrawing chlorine substituents enhances the compound's lipophilicity and influences its interaction with biological targets.

Spectroscopic Characteristics

Spectroscopic analysis reveals key features of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol:

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the hydroxyl group (OH-OH) at approximately 3200 cm1^{-1}, the conjugated double bond (C=CC=C) around 1600 cm1^{-1}, and aromatic CHC-H stretching between 3000–3100 cm1^{-1} .

  • Nuclear Magnetic Resonance (NMR): 1H^1H-NMR spectra display signals corresponding to aromatic protons in the phenyl ring (6–8 ppm), vinyl protons near the double bond (5–6 ppm), and hydroxyl protons around 3–4 ppm . 13C^{13}C-NMR confirms the presence of conjugated carbons in the propenyl chain and aromatic carbons in the phenyl ring .

Crystallographic Data

X-ray crystallographic studies indicate that molecules of 3-(2,4-Dichlorophenyl)prop-2-en-1-ol are arranged in sheets stabilized by weak intermolecular interactions such as CHOC-H \cdots O, CHClC-H \cdots Cl, and ππ\pi-\pi stacking . These interactions contribute to the compound’s solid-state stability.

Physicochemical Properties

Physical State and Appearance

The compound is typically observed as a crystalline solid with a pale yellow or colorless appearance depending on purity . It has a melting point range between 50–70°C under standard conditions.

Solubility

3-(2,4-Dichlorophenyl)prop-2-en-1-ol exhibits moderate solubility in organic solvents such as ethanol, methanol, acetone, and chloroform due to its polar hydroxyl group combined with nonpolar aromatic moieties . Its solubility in water is limited owing to its hydrophobic dichlorophenyl substituent.

Chemical Reactivity

The conjugated system within this molecule renders it susceptible to nucleophilic addition reactions at the carbon-carbon double bond. The hydroxyl group can participate in hydrogen bonding or esterification reactions . The dichlorophenyl moiety enhances electrophilicity due to inductive effects from chlorine atoms.

PropertyValue
Molecular FormulaC9H8Cl2OC_9H_8Cl_2O
Molecular Weight203.06 g/mol
Melting Point~50–70°C
SolubilityModerate in organic solvents
Spectroscopic FeaturesIR (OH-OH: ~3200 cm1^{-1}), NMR (1H^1H: ~6–8 ppm for aromatic protons)

Synthesis Methodologies

Aldol Condensation

The synthesis of chalcone derivatives like 3-(2,4-Dichlorophenyl)prop-2-en-1-ol often involves aldol condensation reactions between substituted benzaldehydes and acetone or other ketones under basic conditions . Sodium hydroxide or potassium hydroxide serves as a catalyst.

Reaction Mechanism:

ArCHO+CH3COCH3BaseAldol CondensationArCH=CHCOCH3ArCHO + CH_3COCH_3 \xrightarrow[\text{Base}]{\text{Aldol Condensation}} ArCH=CHCOCH_3

For this specific compound:
C6H4Cl2CHO+CH3COCH3C6H4Cl2CH=CHCOCH3C_6H_4Cl_2CHO + CH_3COCH_3 \rightarrow C_6H_4Cl_2CH=CHCOCH_3

Table: Synthetic Parameters for Aldol Condensation

ParameterValue
CatalystNaOH/KOH
SolventEthanol/Water
TemperatureRoom Temperature (~25°C)
Reaction Time~12 Hours

Alternative Methods

Other synthetic routes include Claisen-Schmidt condensation reactions using thionyl chloride as an acid catalyst . These methods provide high yields but require careful control of reaction conditions.

Biological Activities

Antimicrobial Properties

Studies have demonstrated that chalcone derivatives exhibit antibacterial activity against pathogens like Staphylococcus aureus due to their ability to disrupt bacterial cell walls or inhibit enzymatic activity . The dichlorophenyl substituent enhances potency by increasing lipophilicity.

Table: Antibacterial Activity Comparison

Compound NameTarget OrganismIC50 Value (µM)
Chalcone DerivativeS. aureus~50 µM
IsoliquiritigeninE. coli~60 µM

Antioxidant Activity

The conjugated system within chalcones enables them to act as free radical scavengers by donating electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) .

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